molecular formula C8H11NO3 B6592899 2-(Hydroxyimino)-5,5-dimethylcyclohexane-1,3-dione CAS No. 2703-74-4

2-(Hydroxyimino)-5,5-dimethylcyclohexane-1,3-dione

Cat. No. B6592899
CAS RN: 2703-74-4
M. Wt: 169.18 g/mol
InChI Key: ULBQMCZCOQKTTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, the conditions under which the reaction occurs, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the physical arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Condensation Reactions

Dimedone has been used in condensation reactions with o-phenylenediamine. It forms products like benzimidazo[2′,1′:1,2]isoquino[3,4-b]quinoxaline, indicating its utility in synthesizing complex heterocyclic compounds (Ukhin et al., 2019).

Electrophilic Iodination

Dimedone has been reported as an electrophilic iodinating agent for selectively iodinating electron-rich aromatics. Its mild nature allows for the selective synthesis of α-iodinated carbonyl compounds from allylic alcohols (Martinez-Erro et al., 2017).

Hydrogen Bonding Studies

Research on dimedone's derivatives, such as 4,4‐Dimethylcyclohexane‐1,3‐dione, has been conducted to understand their hydrogen bonding patterns. These studies contribute to the understanding of molecular interactions and structure (Barnes, 1996).

Intramolecular Reactions

Dimedone demonstrates unusual behavior in Michael additions to nitro-olefins, leading to the preparation of compounds like hydroxyiminobenzofuran-4(5H)-one. Such studies expand the knowledge of reaction mechanisms in organic chemistry (Ansell et al., 1971).

Chemosensors Development

Dimedone derivatives have been synthesized and used as chemosensors with reversible “on–off” sensing capabilities for detecting Co2+, highlighting its application in environmental monitoring and analytical chemistry (Subhasri & Anbuselvan, 2014).

Peptide Synthesis

Dimedone acts as a protecting agent for amino groups in peptide synthesis, demonstrating its utility in biochemistry and pharmaceutical research (Halpern & James, 1964).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include precautions that should be taken when handling the compound .

properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-nitrosocyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-8(2)3-5(10)7(9-12)6(11)4-8/h10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBQMCZCOQKTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)N=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Hydroxyimino)-5,5-dimethylcyclohexane-1,3-dione
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Reactant of Route 5
2-(Hydroxyimino)-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 6
2-(Hydroxyimino)-5,5-dimethylcyclohexane-1,3-dione

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